molecular formula C16H16N2O2S B5009533 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylthiourea

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylthiourea

Cat. No. B5009533
M. Wt: 300.4 g/mol
InChI Key: PNXZASNIXZQSIR-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-phenylthiourea” is a chemical compound that contains several functional groups. The “N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)” part of the molecule indicates the presence of a benzodioxin ring, which is a type of aromatic ether . The “N’-phenylthiourea” part suggests the presence of a thiourea group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxin ring, a phenyl ring, and a thiourea group. The benzodioxin ring is a type of aromatic ether, which may contribute to the compound’s reactivity and properties .


Chemical Reactions Analysis

As for the chemical reactions, it’s hard to predict without more specific information. The presence of the thiourea group could make the compound act as a ligand, binding to metal ions. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of aromatic rings could make it relatively stable and possibly soluble in organic solvents. The thiourea group might allow it to form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s used as a drug or a catalyst, the mechanism would depend on the specific application .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific studies. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include studying its potential applications, such as its use in chemical synthesis or as a pharmaceutical compound. More research could also be done to fully understand its physical and chemical properties .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c21-16(18-12-6-2-1-3-7-12)17-10-13-11-19-14-8-4-5-9-15(14)20-13/h1-9,13H,10-11H2,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXZASNIXZQSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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